Phénpromethamine

Vue d'ensemble

Description

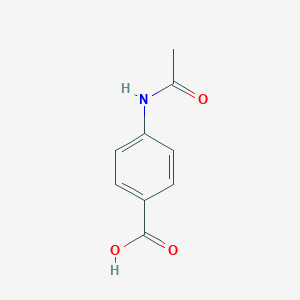

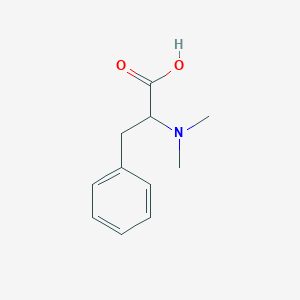

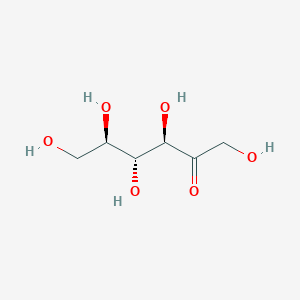

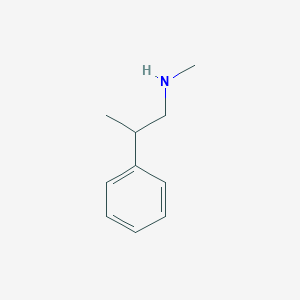

La phénylprométhamine, également connue sous le nom de N-méthyl-2-phénylpropan-1-amine, est un décongestionnant nasal sympathomimétique du groupe des phénéthylamines. Elle était commercialisée sous le nom de marque Vonedrine de 1943 à 1960, mais n'est plus disponible. Le composé est un stimulant et a été interdit par l'Agence mondiale antidopage .

Applications De Recherche Scientifique

Chimie : Utilisée comme composé de référence en chimie analytique pour le développement de méthodes de détection.

Biologie : Étudiée pour ses effets sur la libération et la capture des neurotransmetteurs.

Médecine : Explorée pour son utilisation potentielle comme stimulant et décongestionnant.

Industrie : Utilisée dans la formulation de compléments alimentaires et de produits dopants.

Mécanisme d'action

La phénylprométhamine exerce ses effets en agissant comme un agent sympathomimétique. Elle stimule la libération de noradrénaline et de dopamine, ce qui entraîne une augmentation de la fréquence cardiaque, de la pression artérielle et une bronchodilatation. Le composé se lie aux récepteurs adrénergiques, déclenchant une cascade d'événements intracellulaires qui aboutissent à ses effets stimulants .

Mécanisme D'action

Target of Action

Phenpromethamine, also known as N,β-dimethylphenethylamine, is a sympathomimetic nasal decongestant . It primarily targets the sympathetic nervous system . The sympathetic nervous system is part of the autonomic nervous system that regulates the body’s unconscious actions. It is often responsible for the body’s “fight or flight” response to stressful situations.

Biochemical Pathways

It is known to produce mass spectra almost identical to those produced by methamphetamine (ma) and amphetamine (ap), when analyzed by liquid chromatography/mass spectrometry (lc/ms) This suggests that Phenpromethamine might affect similar biochemical pathways as these substances

Pharmacokinetics

It is known that Phenpromethamine was previously marketed as a nasal inhaler , suggesting that it may be absorbed through the nasal mucosa.

Action Environment

Environmental factors can influence the action, efficacy, and stability of many drugs . Factors such as temperature, pH, and the presence of other substances can affect a drug’s stability and how it interacts with its targets.

Analyse Biochimique

Biochemical Properties

Phenpromethamine plays a significant role in biochemical reactions as a sympathomimetic agent. It interacts with various enzymes, proteins, and other biomolecules, primarily affecting the adrenergic receptors. Phenpromethamine stimulates the release of norepinephrine and dopamine, leading to increased heart rate and blood pressure. It also inhibits the reuptake of these neurotransmitters, prolonging their action in the synaptic cleft .

Cellular Effects

Phenpromethamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It activates the adrenergic receptors on the cell surface, leading to the activation of downstream signaling pathways such as the cyclic AMP (cAMP) pathway. This activation results in increased intracellular calcium levels, which can affect muscle contraction and other cellular functions. Phenpromethamine also modulates gene expression by influencing transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, phenpromethamine exerts its effects through binding interactions with adrenergic receptors. It acts as an agonist, mimicking the action of endogenous catecholamines like norepinephrine. This binding leads to the activation of G-proteins and subsequent activation of adenylate cyclase, resulting in increased production of cAMP. The elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins, leading to the observed physiological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phenpromethamine can change over time due to its stability and degradation. Phenpromethamine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its potency. Long-term exposure to phenpromethamine in in vitro or in vivo studies has shown that it can cause desensitization of adrenergic receptors, reducing its effectiveness over time .

Dosage Effects in Animal Models

The effects of phenpromethamine vary with different dosages in animal models. At low doses, phenpromethamine acts as a mild stimulant, increasing alertness and reducing fatigue. At higher doses, it can cause significant increases in heart rate and blood pressure, leading to potential toxic effects. Chronic administration of high doses of phenpromethamine in animal models has been associated with adverse effects such as hypertension, arrhythmias, and neurotoxicity .

Metabolic Pathways

Phenpromethamine is metabolized primarily in the liver through various metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. The primary enzymes involved in the metabolism of phenpromethamine are cytochrome P450 enzymes, which facilitate its conversion to more hydrophilic metabolites for excretion. The metabolic pathways of phenpromethamine can influence its pharmacokinetics and overall efficacy .

Transport and Distribution

Phenpromethamine is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters such as the norepinephrine transporter (NET) and dopamine transporter (DAT). These transporters facilitate the uptake of phenpromethamine into cells, where it can exert its effects. The distribution of phenpromethamine within tissues can affect its localization and accumulation, influencing its overall activity .

Subcellular Localization

The subcellular localization of phenpromethamine is primarily within the cytoplasm, where it interacts with adrenergic receptors on the cell membrane. It does not have specific targeting signals or post-translational modifications that direct it to specific organelles. Its activity is influenced by its localization within the cell, as it needs to interact with membrane-bound receptors to exert its effects .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La phénylprométhamine peut être synthétisée par la condensation d'amines insaturées avec des composés aromatiques. Une méthode courante implique la réaction de la phénylacétone avec la méthylamine dans des conditions d'amination réductrice . La réaction nécessite généralement un agent réducteur tel que le cyanoborohydrure de sodium ou l'hydrogène gazeux en présence d'un catalyseur comme le palladium sur carbone.

Méthodes de production industrielle

La production industrielle de la phénylprométhamine suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique un contrôle strict des conditions réactionnelles afin de garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la chromatographie sont courantes dans les milieux industriels pour obtenir la qualité de produit souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

La phénylprométhamine subit diverses réactions chimiques, notamment :

Oxydation : La phénylprométhamine peut être oxydée pour former des cétones ou des acides carboxyliques correspondants.

Réduction : Le composé peut être réduit pour former des amines secondaires.

Substitution : La phénylprométhamine peut subir des réactions de substitution nucléophile, en particulier au niveau de l'atome d'azote.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d'acyle sont utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation : Dérivés de la phénylacétone ou de l'acide benzoïque.

Réduction : Amines secondaires.

Substitution : Dérivés N-alkylés ou N-acylés.

Comparaison Avec Des Composés Similaires

Composés similaires

Méthamphétamine : Partage une structure similaire mais a un potentiel de dépendance et d'abus plus élevé.

Amphétamine : Effets stimulants similaires mais diffère par sa structure chimique et sa puissance.

Phénylpropanolamine : Utilisée comme décongestionnant et coupe-faim, avec un mécanisme d'action similaire.

Unicité

La phénylprométhamine est unique par son affinité de liaison spécifique et son profil pharmacocinétique, qui la différencient des autres composés similaires. Son utilisation historique comme décongestionnant nasal et son interdiction ultérieure mettent en évidence son profil réglementaire et de sécurité distinct .

Propriétés

IUPAC Name |

N-methyl-2-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9(8-11-2)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFSOOYCQYDGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861690 | |

| Record name | N-Methyl-2-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-88-9 | |

| Record name | Phenpromethamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenpromethamine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl(2-phenylpropyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENPROMETHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D4542I59V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential risks associated with the presence of phenpromethamine in dietary supplements?

A1: Research has shown that phenpromethamine is a potent inhibitor of the cytochrome P450 2D6 enzyme (CYP2D6) []. This enzyme plays a critical role in the metabolism of many commonly prescribed medications. The inhibition of CYP2D6 by phenpromethamine could lead to unexpected drug interactions, altering the concentration of co-administered drugs in the body and potentially causing adverse effects []. Notably, many supplements containing phenpromethamine often contain cocktails of multiple stimulants, the combined effects of which are unknown and potentially dangerous [, ].

Q2: How prevalent is phenpromethamine contamination in dietary supplements marketed for weight loss or athletic performance enhancement?

A2: A study analyzing dietary supplements labeled as containing deterenol found that phenpromethamine was present in a significant portion of these products [, ]. Specifically, phenpromethamine was detected in 14 out of 17 brands analyzed, with quantities per recommended serving size ranging from 1.3 mg to 20 mg [, ]. Furthermore, these supplements often contained mixtures of multiple stimulants, raising concerns about potential synergistic effects and health risks [, ].

Q3: How does the structure of phenpromethamine relate to its potential for abuse?

A3: Phenpromethamine belongs to the phenethylamine class of compounds, which share a common structural backbone []. This class includes various stimulants, some of which are known to have addictive properties. While the specific mechanisms by which phenpromethamine might be abused are not fully elucidated in the provided research, its structural similarity to other abused stimulants raises concerns about its potential for abuse.

Q4: Is there a reliable method to differentiate phenpromethamine from similar compounds?

A4: Yes, researchers have developed a novel method using liquid chromatography coupled with electrospray ionization mass spectrometry to effectively distinguish β-methylphenylethylamines (like phenpromethamine) from their isomeric α-methylphenylethylamine counterparts []. This advancement is crucial for accurately identifying and quantifying phenpromethamine in complex mixtures, such as those found in dietary supplements.

Q5: What research has been conducted on the physicochemical properties of phenpromethamine?

A5: Studies have employed computational chemistry methods to investigate the structure, spectra, and thermodynamic properties of phenpromethamine and related drug molecules []. This research utilized density functional theory calculations to optimize the molecular structures and predict various thermodynamic parameters, such as heat capacity, entropy, enthalpy, and free energy []. Additionally, the studies explored the relationship between temperature and these thermodynamic properties, providing insights into the behavior of phenpromethamine under different conditions [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.